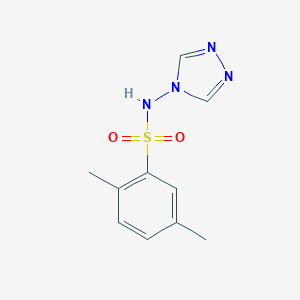![molecular formula C14H14ClN3O2S B276841 ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B276841.png)
ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a chlorobenzylsulfanyl moiety, and a carboxylic acid ethyl ester group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Chlorobenzylsulfanyl Group: The chlorobenzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The amino and chlorobenzylsulfanyl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes, thereby inhibiting their activity.
Interfering with DNA/RNA: Interacting with nucleic acids to disrupt replication or transcription processes.
Modulating Cellular Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(4-fluoro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester
- 4-Amino-2-(4-methyl-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester
- 4-Amino-2-(4-nitro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester
Uniqueness
ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate is unique due to the presence of the chlorobenzylsulfanyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C14H14ClN3O2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
ethyl 4-amino-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14ClN3O2S/c1-2-20-13(19)11-7-17-14(18-12(11)16)21-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3,(H2,16,17,18) |
InChI Key |
PPMPGYXAMFTXBR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA](/img/structure/B276769.png)
![4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B276772.png)
![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)
![2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B276783.png)
![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
